![molecular formula C25H24O3 B14272554 3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] CAS No. 138483-56-4](/img/structure/B14272554.png)
3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] is a complex organic compound characterized by its unique structure, which includes two phenol groups connected by a methylene bridge to a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] typically involves the reaction of 2-hydroxybenzaldehyde with 2-(prop-2-en-1-yl)phenol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the methylene bridge between the phenol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride for esterification.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Ester or ether derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavonoids: Share a similar phenolic structure and exhibit antioxidant properties.
Chalcones: Have a similar methylene bridge connecting phenol groups.
Coumarins: Contain a benzopyranone structure similar to the hydroxyphenyl group in the compound.
Uniqueness
3,3’-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol] is unique due to its specific combination of phenol groups and the methylene bridge, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
138483-56-4 |
|---|---|
Molekularformel |
C25H24O3 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
3-[(2-hydroxyphenyl)-(3-hydroxy-2-prop-2-enylphenyl)methyl]-2-prop-2-enylphenol |
InChI |
InChI=1S/C25H24O3/c1-3-9-17-19(12-7-15-22(17)26)25(21-11-5-6-14-24(21)28)20-13-8-16-23(27)18(20)10-4-2/h3-8,11-16,25-28H,1-2,9-10H2 |
InChI-Schlüssel |
RURYMRPDLDJYEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=CC=C1O)C(C2=C(C(=CC=C2)O)CC=C)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
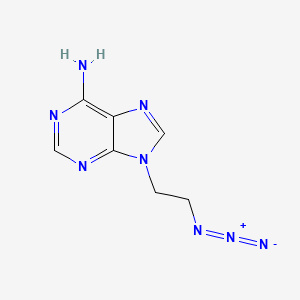
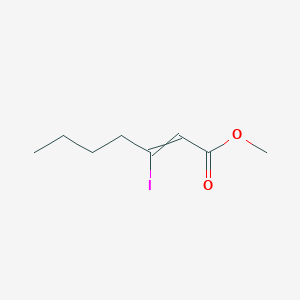
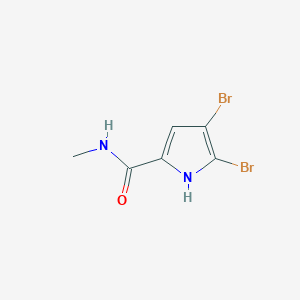
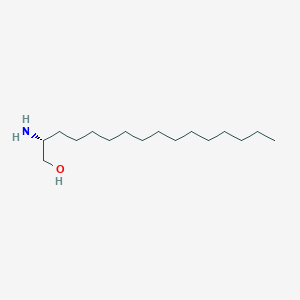
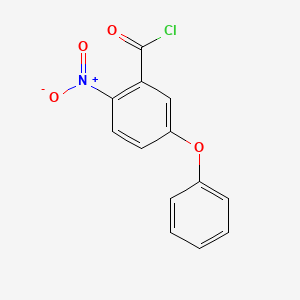
![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
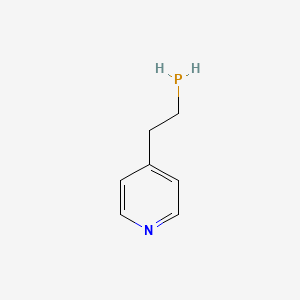

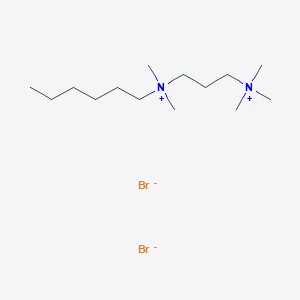


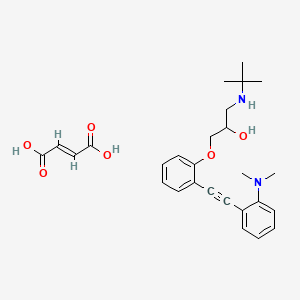
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
